Epoxyoleic acid

Catalog No.
S567628
CAS No.
24560-98-3
M.F
C18H34O3
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epoxyoleic acid

CAS Number

24560-98-3

Product Name

Epoxyoleic acid

IUPAC Name

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1

InChI Key

IMYZYCNQZDBZBQ-SJORKVTESA-N

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O

Synonyms

(2R,3S)-rel-3-Octyl-2-oxiraneoctanoic Acid; cis-9,10-Epoxyoctadecanoic Acid; (2R,3S)-rel-3-Octyloxiraneoctanoic Acid; cis-3-Octyloxiraneoctanoic Acid; cis-9,10-Epoxyoctadecanoate; cis-9,10-Epoxyoctadecanoic Acid; cis-9,10-Epoxystearic Acid; cis-DL-9

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O

Epoxyoleic acid is a bioactive compound derived from the epoxidation of oleic acid, a monounsaturated fatty acid commonly found in various vegetable oils. The chemical formula for epoxyoleic acid is C₁₈H₃₄O₃, and it features an epoxide functional group, which contributes to its unique chemical properties and biological activities. This compound is notable for its potential applications in pharmaceuticals, materials science, and as a functional food ingredient due to its health benefits.

Research suggests that epoxyoleic acid might participate in plant defense mechanisms against pathogens. It may also be involved in signaling pathways within cells, but the specific details of these actions remain unclear []. Further studies are needed to elucidate the molecular mechanisms underlying these potential roles.

The primary chemical reaction involving epoxyoleic acid is the epoxidation of oleic acid. This process typically involves the addition of an oxygen atom to the carbon-carbon double bond in oleic acid, resulting in the formation of an epoxide. Various methods are employed for this reaction, including:

  • Catalytic Epoxidation: Using catalysts like Amberlite IR-120 with hydrogen peroxide and formic acid to achieve high conversion rates of oleic acid to epoxyoleic acid .
  • Chemo-Enzymatic Methods: Utilizing enzymes as biocatalysts for selective epoxidation, which can enhance reaction specificity and yield .

Following epoxidation, epoxyoleic acid can undergo hydrolysis or ring-opening reactions, leading to the formation of various derivatives.

Epoxyoleic acid exhibits several biological activities that make it a compound of interest in health research:

  • Anti-inflammatory Properties: Studies have shown that epoxyoleic acid can modulate inflammation pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Antioxidant Activity: The compound demonstrates antioxidant capabilities, which may help protect cells from oxidative stress .
  • Potential Toxicity: Despite its beneficial properties, concerns exist regarding the genotoxicity of epoxy compounds, necessitating careful evaluation of their safety profiles .

Several methods are employed to synthesize epoxyoleic acid:

  • Chemical Epoxidation:
    • Utilizes peracids or hydrogen peroxide in the presence of catalysts.
    • Optimal conditions include specific molar ratios of reactants and controlled temperatures to maximize yield .
  • Biocatalytic Approaches:
    • Enzymes such as lipases are used to catalyze the epoxidation process under mild conditions.
    • This method often results in higher selectivity and fewer by-products compared to traditional chemical methods .
  • Microwave-Assisted Synthesis:
    • This technique enhances reaction rates and yields by providing uniform heating during the epoxidation process .

Epoxyoleic acid has diverse applications across various fields:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents.
  • Food Industry: As a functional ingredient, it may be used to enhance the health benefits of food products.
  • Materials Science: The compound can be utilized in producing epoxy resins, which are known for their durability and resistance to environmental degradation .

Research on interaction studies involving epoxyoleic acid focuses on its effects on biological systems:

  • Cellular Interactions: Studies have investigated how epoxyoleic acid interacts with cell membranes and signaling pathways, influencing cellular responses to stress and inflammation .
  • Toxicological Assessments: Evaluations of its genotoxicity highlight the need for further research into its safety when used in consumer products or therapeutics .

Epoxyoleic acid shares structural similarities with other epoxy fatty acids but possesses unique characteristics that distinguish it from them. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Epoxydocosapentaenoic AcidPolyunsaturated fatty acidHigher degree of unsaturation; more reactive
Epoxystearic AcidSaturated fatty acidLess bioactive; primarily used in industrial applications
Epoxylinoleic AcidPolyunsaturated fatty acidExhibits different biological activities compared to epoxyoleic acid

Epoxyoleic acid is unique due to its balanced structure that combines both monounsaturation and an epoxide group, contributing to its distinctive biological activities and potential applications.

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.25079494 g/mol

Monoisotopic Mass

298.25079494 g/mol

Heavy Atom Count

21

UNII

V168Q47TLP

Other CAS

24560-98-3

Wikipedia

(9S,10R)-epoxyoctadecanoic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 08-15-2023

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